molecular formula C18H25N3O3 B2545129 N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 1706042-42-3

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No. B2545129
CAS RN: 1706042-42-3
M. Wt: 331.416
InChI Key: XDBDBMLFKNOKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a chemical compound that belongs to the family of oxalamide derivatives. This compound has recently gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Role in Polyamine Catabolism and Programmed Cell Death

Polyamine analogs, including structures related to N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide, have been studied for their role in inducing programmed cell death (PCD) in cancer cells. One study discusses how these compounds superinduce spermidine/spermine N1-acetyltransferase (SSAT), leading to PCD in sensitive cell types through oxidative stress from H2O2 production (Ha et al., 1997).

Synthesis of Complex Organic Structures

Research on the synthesis of complex organic structures often involves derivatives similar to N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide. For instance, a [3+2] cycloaddition approach has been utilized to access the 3-hydroxy-3-alkyl oxindole scaffold, providing a pathway to pyrrolidinoindoline alkaloids, indicating the compound's utility in synthesizing natural product analogs and medicinal chemistry (Singh & Roth, 2011).

Cyclization and Ring-Opening Reactions

The compound and its derivatives have been implicated in studies exploring cyclization and ring-opening reactions, which are crucial in the synthesis of various heterocyclic compounds. These reactions are fundamental in organic synthesis, providing pathways to create diverse molecular architectures for potential pharmaceutical applications (Sakurai & Midorikawa, 1967).

Exploration in N-type Calcium Channel Blockade

Derivatives of N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide have been explored as N-type calcium channel blockers, showcasing potential therapeutic applications for neuropathic pain. This area of research underscores the compound's relevance in developing treatments targeting the nervous system and pain management (Ogiyama et al., 2015).

Investigation in Orexin Receptor Antagonism

Related compounds have been investigated for their role as orexin receptor antagonists, particularly in the context of stress-induced hyperarousal without inducing hypnotic effects. This research suggests potential applications in treating psychiatric disorders associated with stress or hyperarousal states, highlighting the compound's utility in neuropharmacology (Bonaventure et al., 2015).

properties

IUPAC Name

N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-7,10,14,16,22H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDBMLFKNOKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

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